REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[CH:13]1[N:17]=[C:16]([NH2:18])[S:15][CH:14]=1.[BH4-].[Na+].CO>ClC(Cl)C.N1CCCCC1>[CH3:1][O:2][C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH2:5][NH:18][C:16]1[S:15][CH:14]=[CH:13][N:17]=1 |f:2.3|
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Name
|
|
Quantity
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25 g
|
Type
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reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
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Name
|
|
Quantity
|
15.1 g
|
Type
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reactant
|
Smiles
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C1=CSC(=N1)N
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CO
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
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150 mg
|
Type
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catalyst
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Smiles
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N1CCCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture heated
|
Type
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TEMPERATURE
|
Details
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to reflux over sieves for 18 hours
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The sieves were removed by filtration
|
Type
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ADDITION
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Details
|
the reaction mixture diluted with MeOH (300 ml)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
the organic solvent evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted into ethyl acetate
|
Type
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EXTRACTION
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Details
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the combined organic solutions extracted with 2M HCl
|
Type
|
EXTRACTION
|
Details
|
re-extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 9:1 DCM
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC=2SC=CN2)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 96 mmol | |
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |